N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
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Description
N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
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Biological Activity
N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following IUPAC name:
- IUPAC Name : this compound
- Molecular Formula : C28H25N3O2S
- CAS Number : 866864-71-3
The structure consists of a chromeno-pyrimidine core linked to a sulfanyl acetamide moiety, which contributes to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromeno-Pyrimidine Core : Cyclization of appropriate starting materials under acidic or basic conditions.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction where a thiol reacts with an acetamide derivative.
- Final Acetamide Formation : Utilizing diethyl sulfate or similar reagents under basic conditions to achieve the desired product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of various enzymes, potentially modulating pathways involved in diseases such as cancer and neurodegenerative disorders.
Pharmacological Studies
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Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human breast and lung cancer cells.
Cell Line IC50 (µM) Reference MCF-7 (Breast) 12.5 A549 (Lung) 15.0 - Neuroprotective Effects : In vitro studies have demonstrated that this compound may inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of the compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects against oxidative stress in neuronal cells. The compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-17-11-13-20(14-12-17)26-30-27-22(15-21-8-4-5-10-24(21)33-27)28(31-26)34-16-25(32)29-23-9-6-7-18(2)19(23)3/h4-14H,15-16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJXRFPBMCXHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC(=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.